molecular formula C12H15NO3 B1268334 Benzyl 3-hydroxypyrrolidine-1-carboxylate CAS No. 95656-88-5

Benzyl 3-hydroxypyrrolidine-1-carboxylate

Cat. No. B1268334
CAS RN: 95656-88-5
M. Wt: 221.25 g/mol
InChI Key: MBLJFGOKYTZKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzyl 3-hydroxypyrrolidine-1-carboxylate and related compounds has been explored through various methods. One approach involves the melting reaction of the salt formed by L-malic acid and benzylamine in methanol, which, under optimal conditions (140°C for 8 hours), yielded a significant amount of the desired product (Qiu Fei, 2011). Another method reported is the asymmetric synthesis of the compound from L-maleic acid, involving steps such as reaction with acetyl chloride, cyclization with benzylamine, and reduction, achieving a 59% overall yield (Wu Song, 2010).

Molecular Structure Analysis

The molecular structure of benzyl 3-hydroxypyrrolidine-1-carboxylate is characterized by its pyrrolidine ring, which exhibits interesting tautomerism and stereochemistry. For instance, the tautomerism of related 3-hydroxypyrroles has been studied, revealing insights into the factors governing such behavior, which is crucial for understanding the chemical reactivity and interactions of these molecules (T. Momose et al., 1979).

Chemical Reactions and Properties

Benzyl 3-hydroxypyrrolidine-1-carboxylate participates in various chemical reactions, leveraging its pyrrolidine and ester functionalities. For example, its synthesis process typically involves reactions such as esterification, cyclization, and reduction. The compound's reactivity is further exemplified by its use in the synthesis of cis- and trans-stereoisomers of pyrrolidine carboxylic acids, demonstrating its utility in producing stereochemically complex molecules (M. Bunnage et al., 2004).

Physical Properties Analysis

The physical properties of benzyl 3-hydroxypyrrolidine-1-carboxylate, such as melting point and solubility, are influenced by its molecular structure. Although specific data for this compound were not directly found, related studies on the melting reaction for its synthesis provide insights into the conditions necessary for its formation, suggesting its stability under certain temperatures (Qiu Fei, 2011).

Chemical Properties Analysis

The chemical properties of benzyl 3-hydroxypyrrolidine-1-carboxylate, including reactivity and potential for further functionalization, make it a valuable intermediate in organic synthesis. The compound's ability to undergo various reactions, such as those involved in its synthesis, highlights its versatility. The efficient synthesis and stereochemical control achieved in producing related pyrrolidine compounds underscore the chemical properties that make benzyl 3-hydroxypyrrolidine-1-carboxylate and its derivatives of interest in the development of pharmaceutical agents (Wu Song, 2010).

Scientific Research Applications

Synthesis Methods

  • Melting Reaction Synthesis : Benzyl 3-hydroxypyrrolidine-1-carboxylate can be synthesized through a melting reaction of L-malic acid and benzylamine in methanol, finding optimal conditions at 140℃ for 8 hours with a yield of 68% (Qiu Fei, 2011).

  • Hydroxylation Method : Using Sphingomonas sp. HXN-200 for hydroxylation of N-benzylpyrrolidine has proven effective. This method enhances hydroxylation activity and enantioselectivity, enabling the formation of 3-hydroxypyrrolidines (Z. Li et al., 2001).

Chemical Properties and Reactions

  • Tautomerism Study : Research into the tautomerism of 3-hydroxypyrroles, which include benzyl 3-hydroxypyrrolidine-1-carboxylate, reveals insights into the factors influencing this phenomenon, contributing to a deeper understanding of its chemical properties (T. Momose et al., 1979).

  • Enzymatic Kinetic Resolution : The synthesis of N-benzyl-3-hydroxypyrrolidine, closely related to benzyl 3-hydroxypyrrolidine-1-carboxylate, through enzymatic kinetic resolution offers insights into obtaining highly enantiomerically enriched compounds (G. Tofani et al., 2015).

Biocatalysis and Enzymatic Hydroxylation

  • Biocatalytic Hydroxylation : Utilizing Pseudomonas oleovorans GPo1 for the hydroxylation of N-benzylpyrrolidine leads to the production of (R)- and (S)- N-benzyl-3-hydroxypyrrolidine, showcasing the potential of biocatalysis in the synthesis of such compounds (Zhi Li et al., 1999).

  • Enantioselective Biocatalysis : Research demonstrates the potential of enzymatic hydroxylation in the synthesis of optically active N-benzyl-3-hydroxypyrrolidine, highlighting the enantioselective capabilities of this method (H. Tomori et al., 1996).

Safety And Hazards

Benzyl 3-hydroxypyrrolidine-1-carboxylate is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Future Directions

Benzyl 3-pyrroline-1-carboxylate may be used to prepare (+) (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation . This suggests potential applications in the synthesis of other complex organic compounds.

properties

IUPAC Name

benzyl 3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJFGOKYTZKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30913871
Record name Benzyl 3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxypyrrolidine-1-carboxylate

CAS RN

97545-52-3
Record name Benzyl 3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 g of 3-pyrrolidinol was dissolved in 500 ml of chloroform, to which 53 ml of triethylamine was added, followed by gradually dropping 52 ml of benzyloxycarbonyl chloride at room temperature. After completion of the reaction, the reaction solution was poured into water and extracted with chloroform. The solvent was distilled off under reduced pressure and the resultant residue was purified by column chromatography (eluting solvent: hexane-ethyl acetate) to obtain 70.67 g of the intended compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxy-pyrrolidine (10 g, 115 mmol, 1.0 equiv) was dissolved in 2 N NaOH (100 mL) and the mixture was cooled to 0° C. Benzylchloroformate (21 g, 126 mmol, 1.1 equiv) was added dropwise over a 45 min period. After addition, the reaction was stirred at room temperature for 4 h at which time the pH was adjusted to 7-8 using concentrated HCl. The product was extracted with 3×100 mL of CH2Cl2. The organic extracts were combined and dried over Na2SO4, decanted and concentrated in vacuo to yield the desired product as a light yellow oil (24.1 g, 95%) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of pyrrolidin-3-ol hydrochloride (20.2 g, 163.43 mmol) in H2O (60 mL) while cooling to 5° C. Adjustment of the pH to 7 was accomplished by the NaOH (10%). This was followed by the addition of a solution of benzyl chloroformate (36.8 g, 216.47 mmol), which was added dropwise with stirring, while cooling to a temperature of 5° C. The resulting solution was allowed to react, with stirring, for 2 hours at 5° C. Then the resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The resulting solution was extracted three times with 100 mL of ethyl acetate and the organic layers combined and dried over MgSO4 and concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 30 g (crude) of benzyl 3-hydroxypyrrolidine-1-carboxylate as brown oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 3-hydroxypyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-hydroxypyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-hydroxypyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-hydroxypyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-hydroxypyrrolidine-1-carboxylate

Citations

For This Compound
3
Citations
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
… (S)-benzyl 3-hydroxypyrrolidine-1-carboxylate (S)-3b: 38.0 mg, 86% yield; [α] D 25 +19.1 (c 1.26, CHCl 3 ); lit. [25] [α] D 21 +21.9 (c 1.04, CH 3 OH), 99% ee; 1 H NMR (600 MHz, CDCl 3 …
Number of citations: 9 www.sciencedirect.com
A L'Heureux, F Beaulieu, C Bennett… - The Journal of …, 2010 - ACS Publications
… The foregoing method was next challenged on enantiopure (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate (13) to determine the stereochemical course of the substitution. Thus, …
Number of citations: 342 pubs.acs.org
J Wang, T Li, T Zhao, T Wu, C Liu, H Ding, Z Li… - European Journal of …, 2019 - Elsevier
Wogonin, a natural product isolated from the plant Scutellaria baicalensis, has been shown to be a potent and selective inhibitor of CDK9. With the purpose of investigating the activity …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.